molecular formula C8H16O B14676703 6-Methylhept-6-en-2-ol CAS No. 32779-60-5

6-Methylhept-6-en-2-ol

Cat. No.: B14676703
CAS No.: 32779-60-5
M. Wt: 128.21 g/mol
InChI Key: HRFFUHAMURPXKM-UHFFFAOYSA-N
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Description

6-Methylhept-6-en-2-ol is an organic compound with the molecular formula C8H16O. It is a clear, colorless liquid that is slightly soluble in water but soluble in organic solvents. This compound is known for its pleasant odor and is used in various applications, including as a fragrance ingredient and in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylhept-6-en-2-ol can be synthesized through several methods. One common synthetic route involves the biotransformation of citral by free and immobilized cells of Saccharomyces cerevisiae. This method relies on the ability of plant cell cultures to produce secondary metabolites specifically .

Industrial Production Methods

In industrial settings, this compound is often produced through chemical synthesis involving the reaction of appropriate precursors under controlled conditions. The exact methods and conditions can vary, but they typically involve the use of catalysts and specific reaction temperatures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylhept-6-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming compounds such as ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of esters, ethers, or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-Methylhept-6-en-2-one

    Reduction: 6-Methylheptane-2-ol

    Substitution: 6-Methylhept-6-en-2-yl chloride

Scientific Research Applications

6-Methylhept-6-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylhept-6-en-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as an aggregation pheromone for certain beetles, influencing their behavior and aggregation patterns . The exact molecular targets and pathways are still under investigation, but it is believed to interact with olfactory receptors in insects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylhept-5-en-2-ol: This compound is structurally similar but differs in the position of the double bond.

    6-Methylhept-5-en-2-one: This compound has a carbonyl group instead of a hydroxyl group.

Uniqueness

6-Methylhept-6-en-2-ol is unique due to its specific structure and functional group positioning, which confer distinct chemical properties and reactivity. Its role as an aggregation pheromone also sets it apart from other similar compounds, making it valuable in entomological studies and applications.

Properties

CAS No.

32779-60-5

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

6-methylhept-6-en-2-ol

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h8-9H,1,4-6H2,2-3H3

InChI Key

HRFFUHAMURPXKM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=C)C)O

Origin of Product

United States

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